molecular formula C26H21NO5S B12200872 (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzenesulfonate

(2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzenesulfonate

Cat. No.: B12200872
M. Wt: 459.5 g/mol
InChI Key: ABCSXSKEUFZWBI-BUVRLJJBSA-N
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Description

“(2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzenesulfonate” is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole and benzofuran intermediates. The key steps may include:

    Formation of the Indole Intermediate: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Formation of the Benzofuran Intermediate: This can be synthesized via the cyclization of ortho-hydroxyaryl ketones.

    Coupling Reaction: The indole and benzofuran intermediates are then coupled using a suitable reagent, such as a base or a catalyst, to form the final compound.

Industrial Production Methods

Industrial production may involve optimizing the reaction conditions to increase yield and purity. This could include:

    Catalysis: Using metal catalysts to enhance reaction rates.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The indole and benzofuran rings can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Pharmacology: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Medicine

    Drug Development: Explored as a lead compound for the development of new drugs.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example, in a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds containing the indole moiety, such as tryptophan.

    Benzofuran Derivatives: Compounds containing the benzofuran moiety, such as psoralen.

Uniqueness

This compound’s uniqueness lies in its combined structure of indole and benzofuran rings, which may confer unique chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C26H21NO5S

Molecular Weight

459.5 g/mol

IUPAC Name

[(2E)-2-[(1-ethylindol-3-yl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl] benzenesulfonate

InChI

InChI=1S/C26H21NO5S/c1-3-27-16-18(20-11-7-8-12-22(20)27)15-24-25(28)21-13-14-23(17(2)26(21)31-24)32-33(29,30)19-9-5-4-6-10-19/h4-16H,3H2,1-2H3/b24-15+

InChI Key

ABCSXSKEUFZWBI-BUVRLJJBSA-N

Isomeric SMILES

CCN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)C4=C(O3)C(=C(C=C4)OS(=O)(=O)C5=CC=CC=C5)C

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)C=C3C(=O)C4=C(O3)C(=C(C=C4)OS(=O)(=O)C5=CC=CC=C5)C

Origin of Product

United States

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